
(2E)-3-cyclohexylbut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-cyclohexylbut-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a butenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-cyclohexylbut-2-enoic acid typically involves the reaction of cyclohexylmethyl ketone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-cyclohexylbut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation to form saturated acids using catalysts like palladium on carbon.
Substitution: Halogenation or nitration reactions using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Cyclohexylbutanoic acid or cyclohexylbutanone
Reduction: Cyclohexylbutanoic acid
Substitution: Halogenated derivatives like 3-bromo-3-cyclohexylbut-2-enoic acid
Aplicaciones Científicas De Investigación
(2E)-3-cyclohexylbut-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes involved in metabolic processes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-phenylbut-2-enoic acid
- (2E)-3-methylbut-2-enoic acid
- (2E)-3-ethylbut-2-enoic acid
Uniqueness
(2E)-3-cyclohexylbut-2-enoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(E)-3-cyclohexylbut-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+ |
Clave InChI |
WVRIPRILKKOIQL-BQYQJAHWSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C1CCCCC1 |
SMILES canónico |
CC(=CC(=O)O)C1CCCCC1 |
melting_point |
85.5 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


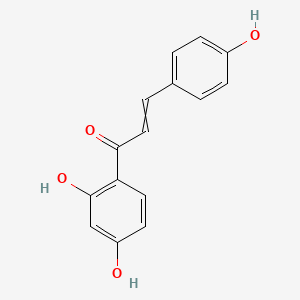
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate](/img/structure/B8810830.png)
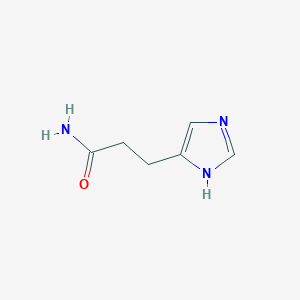
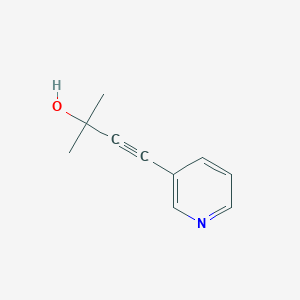
![5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B8810842.png)
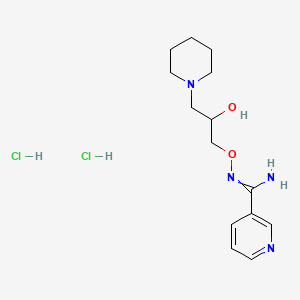
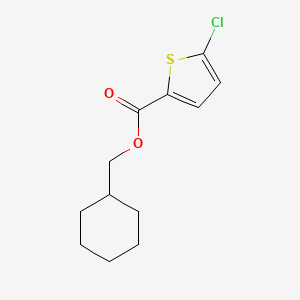
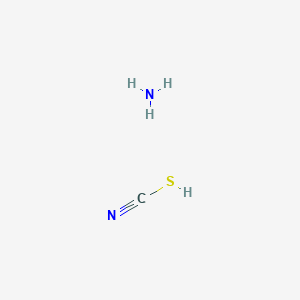
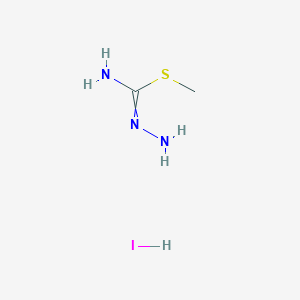
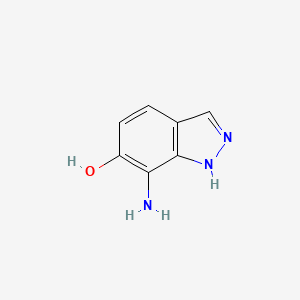
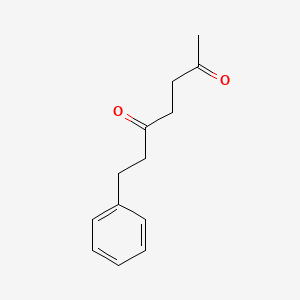
![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)
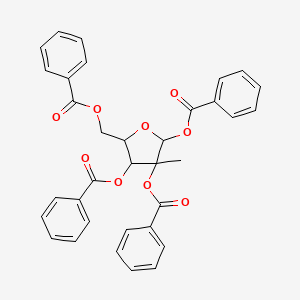
![3-Phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8810896.png)
